![molecular formula C25H25N5O4 B2455019 3-(2-ethoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887467-89-2](/img/no-structure.png)

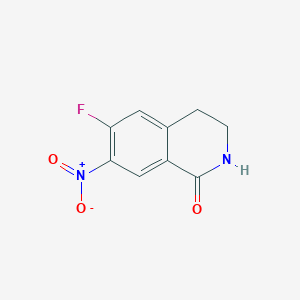

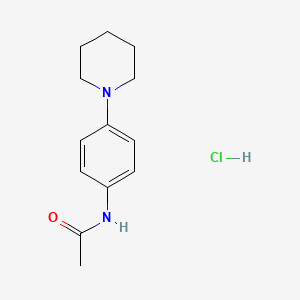

3-(2-ethoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purine consists of a pyrimidine ring and an imidazole ring fused together . The presence of the phenoxyphenyl group suggests that this compound may have properties similar to other phenoxyphenyl compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The purine core provides a rigid, planar structure, while the ethoxyethyl and phenoxyphenyl groups would add steric bulk and potentially influence the compound’s reactivity and interactions .Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Zagórska et al. (2009) focused on synthesizing derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and evaluating their pharmacological properties. The derivatives exhibited potent 5-HT1A receptor ligand activity. One compound showed anxiolytic-like activity, and two demonstrated antidepressant-like effects in mice. This study highlights the potential of these derivatives in psychiatric disorder treatment (Zagórska et al., 2009).

Serotonin Receptor Affinity and Phosphodiesterase Inhibitor Activity

In a 2016 study, Zagórska et al. synthesized derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione to investigate their affinity for serotonin receptors and phosphodiesterase inhibitors. The study identified compounds with high serotonin receptor affinity and weak inhibitory potencies for phosphodiesterases, suggesting their potential as antidepressant and anxiolytic agents (Zagórska et al., 2016).

Structure-Activity Relationships and Molecular Studies

Another study by Zagórska et al. (2015) synthesized a series of arylpiperazinylalkyl purine-2,4-diones and evaluated their affinity for serotoninergic and dopaminergic receptors. The study identified compounds with potential antidepressant and anxiolytic activities, emphasizing the importance of substituents for receptor affinity and selectivity (Zagórska et al., 2015).

Receptor Affinity and Phosphodiesterase Activity

In 2016, Zagórska et al. also examined the receptor affinity and phosphodiesterase activities of octahydro- and dihydroisoquinolinyl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines. The study contributed to understanding the structural features responsible for receptor and enzyme activity, aiding in the development of hybrid ligands (Zagórska et al., 2016).

A3 Adenosine Receptor Antagonists

Baraldi et al. (2005) reported on the synthesis and biological evaluation of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones as potent and selective A3 adenosine receptor antagonists. The study found that certain derivatives exhibit high affinity for the A3 adenosine receptors, suggesting their use in treating conditions related to this receptor (Baraldi et al., 2005).

Antidepressant-like Activity and Safety Profile

Partyka et al. (2020) examined the antidepressant-like activity and safety profile of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives as 5-HT1A receptor partial agonists. The study highlighted the potential of these compounds as antidepressants with better safety and tolerability profiles (Partyka et al., 2020).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as those containing a pyrrolo[2,3-d]pyrimidine nucleus, are often found in anti-cancer drugs like ruxolitinib, tofacitinib, and baricitinib . These drugs primarily target Janus kinases (JAKs), which play a crucial role in signal transduction for various cytokines and growth factors .

Mode of Action

For instance, JAK inhibitors prevent the activation of JAKs, thereby blocking the JAK-STAT signaling pathway .

Biochemical Pathways

This pathway is involved in processes such as cell proliferation, differentiation, cell migration, and apoptosis .

Result of Action

If it acts similarly to other jak inhibitors, it could potentially lead to the inhibition of cell growth and proliferation, particularly in cancer cells .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-ethoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the synthesis of the imidazo[2,1-f]purine ring system followed by the introduction of the ethoxyethyl and phenoxyphenyl groups.", "Starting Materials": [ "2,6-diaminopurine", "ethyl bromoacetate", "methyl isobutyl ketone", "4-phenoxyphenol", "sodium hydride", "ethyl iodide", "acetic anhydride", "acetic acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 2-ethylthio-6-methylimidazo[2,1-f]purine", "a. React 2,6-diaminopurine with ethyl bromoacetate in the presence of sodium hydride in DMF to obtain 2-ethylthio-6-methylpurine.", "b. React 2-ethylthio-6-methylpurine with methyl isobutyl ketone in the presence of acetic anhydride and acetic acid to obtain 2-ethylthio-6-methylimidazo[2,1-f]purine.", "Step 2: Synthesis of 3-(2-ethoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione", "a. React 2-ethylthio-6-methylimidazo[2,1-f]purine with ethyl iodide and sodium bicarbonate in DMF to obtain 3-(2-ethoxyethyl)-2-ethylthio-6-methylimidazo[2,1-f]purine.", "b. React 3-(2-ethoxyethyl)-2-ethylthio-6-methylimidazo[2,1-f]purine with 4-phenoxyphenol in the presence of sodium hydride in DMF to obtain 3-(2-ethoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione." ] } | |

CAS RN |

887467-89-2 |

Molecular Formula |

C25H25N5O4 |

Molecular Weight |

459.506 |

IUPAC Name |

2-(2-ethoxyethyl)-4,7-dimethyl-6-(4-phenoxyphenyl)purino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C25H25N5O4/c1-4-33-15-14-28-23(31)21-22(27(3)25(28)32)26-24-29(21)16-17(2)30(24)18-10-12-20(13-11-18)34-19-8-6-5-7-9-19/h5-13,16H,4,14-15H2,1-3H3 |

InChI Key |

JCOWFCJTBJFLRQ-UHFFFAOYSA-N |

SMILES |

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)OC5=CC=CC=C5)C)N(C1=O)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2454938.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{2-[(piperidin-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2454944.png)

![N-(3-chloro-4-methoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2454947.png)

![Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2454953.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-3-yl)acetamide](/img/structure/B2454954.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2454957.png)

![6-Cyclopropyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2454959.png)